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Compound of Interest

Compound Name: 2B-(SP)

Cat. No.: B1143229

A Note on the Topic "[2B-(SP)]": The term "[2B-(SP)]" is not a standardized identifier in
CRISPR-Cas?9 literature. Our research suggests two likely interpretations for this query. The
first and most probable is a reference to Type 1I-B CRISPR-Cas9 systems, which are distinct
from the more common Type |I-A system of Streptococcus pyogenes (SpCas9). The second
possibility is a reference to the Amaxa Nucleofector 2b, a device used for transfection in
CRISPR experiments. This document provides detailed application notes and protocols for both
interpretations to comprehensively address the potential interests of the user.

Part 1: Type II-B CRISPR-Cas9 Systems for High-
Fidelity Gene Editing
Application Notes

Type 1I-B CRISPR-Cas9 systems are a subclass of the Class 2 CRISPR-Cas systems,
distinguished by unique structural features that confer enhanced specificity compared to the
widely used Type II-A SpCas9. The most well-characterized Type 1I-B enzyme is Cas9 from
Francisella novicida (FnCas9).

Mechanism of Enhanced Specificity:

FnCas9 exhibits intrinsically higher fidelity due to a unique structural feature known as the
REC3 clamp.[1] This domain forms critical contacts with the guide RNA-target DNA duplex in
the region distant from the Protospacer Adjacent Motif (PAM). This interaction acts as a
checkpoint; if there are mismatches in this PAM-distal region, the REC3 clamp fails to dock

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1143229?utm_src=pdf-interest
https://www.benchchem.com/product/b1143229?utm_src=pdf-body
https://www.benchchem.com/product/b1143229?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/40613710/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

properly. This prevents the HNH nuclease domain from repositioning for cleavage, thus
hindering off-target editing.[2][3] In contrast, SpCas9 can tolerate such PAM-distal mismatches,
leading to a higher potential for off-target effects.[1][3]

This mechanism allows Type II-B systems to serve a dual function in their native host. With a
fully complementary guide, FnCas9 acts as a nuclease to cleave foreign DNA. However, with
partial complementarity, as seen with the native small CRISPR-associated RNA (scaRNA),
REC3 clamp docking is hindered, and the complex acts as a transcriptional repressor without
cleaving the DNA.[1][2] This dual capability is a hallmark of Type 1I-B systems.[2]

Key Advantages:
« High Fidelity: Intrinsically lower off-target effects compared to wild-type SpCas9.[1][3]

o Distinct PAM: While some Type II-B Cas9 orthologs recognize the same 5-NGG-3' PAM as
SpCas9, engineered variants are expanding this range.[4]

» Alternative to Engineered SpCas9: Provides a naturally high-fidelity option without the
potential loss of on-target efficiency sometimes seen with engineered high-fidelity SpCas9
variants.

Quantitative Data: Comparison of Cas9 Orthologs

The efficiency and specificity of Cas9 nucleases can vary significantly based on the ortholog
used, the target site, and the delivery method. Below is a summary of comparative data.

Table 1: On-Target Editing Efficiency of Various Cas9 Orthologs
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Average Indel

Cas9 Variant Target Cell Type Reference
Frequency (%)
SpCas9 (Wild- Endogenous
HEK293T 65.2% [5]
Type) EMX1-2
eeCas9
Endogenous
(enhanced HEK293T 85.5% [5]
EMX1-2
SpCas9)
FnCas9 (Wild- ] o )
Plasmid DNA in vitro ~85% (at 30 min)  [6]
Type)
SpCas9 (Wild- ) L .
Plasmid DNA in vitro ~50% (at 30 min)  [6]
Type)
Endogenous )
SaCas9 Rice 25-45% [7]
Targets
| St1Cas9 | Endogenous Targets | Rice | <5% |[7] |
Table 2: Specificity Comparison - Off-Target vs. On-Target Cleavage
Relative
. Mismatch Cleavage Rate = Key Structural
Cas9 Variant . . Reference
Position (Off-target/On-  Determinant
target)
. Tolerates Lacks
PAM-distal .
SpCas9 mismatches extended [3]
(pos. 18-20) .
well REC3 domain
PAM-distal (pos. Significantly
FnCas9 REC3 Clamp [2][3]
18-20) reduced
Seed region Significantly Engineered
eSpCas9 1.1 ) [8]
(pos. 1-5) reduced mutations

| eSpCas9 1.1 | Non-seed region | Significantly reduced | Engineered mutations |[8] |
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Caption: Workflow of Type 1I-B (FnCas9) CRISPR-Cas9 mechanism.

Experimental Protocol: Gene Editing with FnCas9
Ribonucleoprotein (RNP)

This protocol describes the in vitro assembly and delivery of FnCas9 RNP for gene editing in
mammalian cells.

Materials:

e FnCas9 Nuclease (e.g., Sigma-Aldrich FNCAS9PROT)

» Synthetic crRNA (target-specific) and tracrRNA, or a single guide RNA (sgRNA)
» Nuclease-Free Duplex Buffer (e.g., IDT)

e Nuclease-Free Water

e Opti-MEM | Reduced Serum Medium

 Lipofection-based transfection reagent (e.g., Lipofectamine CRISPRMAX) or electroporation
system
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o Mammalian cells of interest
e Cell culture reagents
Procedure:

o Guide RNA Preparation (if using crRNA:tracrRNA): a. Resuspend crRNA and tracrRNA in
Nuclease-Free Duplex Buffer to a final concentration of 100 uM. b. To anneal, mix equal
molar amounts of crRNA and tracrRNA. For example, mix 1 pL of 100 uM crRNA with 1 pL of
100 pM tracrRNA. c. Incubate the mixture at 95°C for 5 minutes. d. Remove from the heat
source and allow to cool to room temperature slowly. This annealed gRNA complex is now
ready for RNP formation.

o FnCas9 RNP Assembly: a. It is recommended to assemble RNPs on ice immediately before
use.[6] b. Dilute the FnCas9 protein to the desired concentration using nuclease-free water.
c. In a sterile microcentrifuge tube, combine the annealed gRNA (from step 1d) or sgRNA
with the FnCas9 protein. A molar ratio of gRNA to FnCas9 protein of 2:1 to 5:1 is
recommended as a starting point.[6] For example, for a 2:1 ratio, combine 20 pmol of gRNA
with 10 pmol of FnCas9 protein. d. Gently mix by pipetting and incubate at room temperature
for 10-20 minutes to allow the RNP complex to form.

o Cell Transfection: a. The day before transfection, seed cells in a 24-well plate so they reach
70-90% confluency on the day of transfection. b. For Lipofection: i. Dilute the FnCas9 RNP
complex (from step 2d) in Opti-MEM medium. ii. In a separate tube, dilute the lipid-based
transfection reagent in Opti-MEM according to the manufacturer's protocol. iii. Combine the
diluted RNP and diluted lipid reagent, mix gently, and incubate for 5-10 minutes at room
temperature. iv. Add the RNP-lipid complexes drop-wise to the cells. c. For Electroporation: i.
Prepare cells according to the electroporation system manufacturer's protocol (e.g., Amaxa
Nucleofector, see Part 2). ii. Resuspend the cell pellet in the appropriate electroporation
buffer and add the assembled FnCas9 RNP complex. iii. Transfer the mixture to an
electroporation cuvette and apply the electric pulse using a pre-optimized program for your
cell type.

o Post-Transfection Analysis: a. Culture the cells for 48-72 hours post-transfection. b. Harvest
a portion of the cells and extract genomic DNA. c. Use PCR to amplify the target region. d.
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Analyze the PCR product for insertions/deletions (indels) using a mismatch cleavage assay
(e.g., T7 Endonuclease | assay) or by Sanger/next-generation sequencing.

Part 2: Amaxa Nucleofector 2b System in CRISPR-

Cas9 Experiments
Application Notes

The Amaxa Nucleofector 2b is an electroporation-based transfection system highly effective for
delivering CRISPR-Cas9 components into a wide variety of cell types, including primary cells
and hard-to-transfect lines.[9] Electroporation creates transient pores in the cell membrane,
allowing the direct entry of molecules like plasmid DNA, mRNA, or ribonucleoprotein (RNP)
complexes into the cytoplasm and nucleus.

Using the Nucleofector 2b for RNP delivery is particularly advantageous as it is a DNA-free
method, which can reduce off-target effects associated with prolonged Cas9 expression from a
plasmid. The protocol is rapid and can achieve high transfection efficiencies.[9] Optimization is
key and involves selecting the appropriate Nucleofector solution and electrical program for the
specific cell type being used. Lonza, the manufacturer, provides an extensive database of
optimized protocols for many cell lines.

Diagrams
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Caption: Experimental workflow for CRISPR-Cas9 RNP delivery using the Amaxa Nucleofector
2b.
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Experimental Protocol: RNP Delivery with Amaxa
Nucleofector 2b

This protocol provides a general framework for delivering pre-assembled Cas9 RNPs into
mammalian cells using the Lonza Amaxa Nucleofector 2b system. Note: This protocol must be
optimized for your specific cell line by selecting the appropriate Nucleofector Kit (solution) and
program.

Materials:
o Assembled and ready-to-use Cas9 RNP complexes (see Part 1, step 2)
e Amaxa Nucleofector 2b Device

o Amaxa Nucleofector Kit for your specific cell type (contains Nucleofector Solution and
Supplement)

» Amaxa certified cuvettes

 Plastic pipettes provided with the kit

o Cells of interest, in exponential growth phase

o Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
o Complete cell culture medium, pre-warmed to 37°C
Procedure:

» Preparation: a. Ensure the Amaxa Nucleofector 2b device is turned on and the desired
program is selected. For primary fibroblasts, program A-24 is a common starting point.[9] b.
Prepare the complete Nucleofector Solution by mixing the provided supplement with the
solution according to the kit's instructions (typically a 4.5:1 ratio of solution to supplement).
[10] c. Pre-warm complete culture medium to 37°C. Add 500 pL to the required number of
wells in a 12-well or 6-well plate.
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» Cell Harvesting: a. Harvest cells by trypsinization (for adherent cells) or centrifugation (for
suspension cells). b. Count the cells. For a standard reaction, 1 million cells are typically
used.[9] c. Centrifuge the required number of cells at 90-100 x g for 10 minutes at room
temperature. d. Carefully aspirate the supernatant completely.

» Nucleofection: a. Resuspend the cell pellet in 100 pL of the room-temperature, complete
Nucleofector Solution. Be careful to avoid bubble formation. b. Add the pre-assembled Cas9
RNP to the resuspended cells and mix gently. c. Immediately transfer the cell/RNP
suspension into an Amaxa certified cuvette. Tap the cuvette gently to ensure the sample
covers the bottom. d. Place the cuvette into the holder of the Nucleofector 2b device. e.
Execute the selected electroporation program.

o Cell Recovery and Plating: a. Immediately after the program finishes, remove the cuvette
from the device. b. Using the provided plastic pipette, add ~500 pL of the pre-warmed culture
medium (from step 1c) to the cuvette. c. Gently transfer the entire sample from the cuvette
into the corresponding well of the prepared culture plate. d. Incubate the cells under
standard conditions (e.g., 37°C, 5% COz).

o Downstream Analysis: a. Change the medium after 24 hours. b. Analyze gene editing
efficiency after 48-72 hours as described in Part 1, step 4.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/219/833/fncas9protbul.pdf
https://www.frontiersin.org/journals/genome-editing/articles/10.3389/fgeed.2023.1074641/full
https://www.frontiersin.org/journals/genome-editing/articles/10.3389/fgeed.2023.1074641/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC6392405/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6392405/
https://www.biorxiv.org/content/10.1101/440099v1.full.pdf
https://www.encodeproject.org/documents/968f06b2-4ab5-482c-a64e-70e3b7058854/@@download/attachment/Amaxa-%20Cell%20Line%20Nucleofector-%20Kit%20V_Optimized_Protocol_139.pdf
https://www.benchchem.com/product/b1143229#2b-sp-in-crispr-cas9-gene-editing-experiments
https://www.benchchem.com/product/b1143229#2b-sp-in-crispr-cas9-gene-editing-experiments
https://www.benchchem.com/product/b1143229#2b-sp-in-crispr-cas9-gene-editing-experiments
https://www.benchchem.com/product/b1143229#2b-sp-in-crispr-cas9-gene-editing-experiments
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1143229?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

